molecular formula C18H20ClN5O2 B11237642 N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11237642
M. Wt: 373.8 g/mol
InChI Key: UBAJUMKDTUUKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl methoxy.

    Methoxyphenyl Intermediate: The methoxylation of 3-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base to yield 3-methoxybenzaldehyde.

    Coupling Reaction: The coupling of the chlorophenyl and methoxyphenyl intermediates using a suitable base and solvent to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites in proteins. This binding can inhibit or modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
  • 2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Uniqueness

N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C18H20ClN5O2/c1-3-24-22-18(21-23-24)20-11-14-5-4-6-16(25-2)17(14)26-12-13-7-9-15(19)10-8-13/h4-10H,3,11-12H2,1-2H3,(H,20,22)

InChI Key

UBAJUMKDTUUKTH-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.